ICRF-196
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGAPWKTPDTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943979 | |
| Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-68-2 | |
| Record name | 4,4′-(1,2-Dimethyl-1,2-ethanediyl)bis[2,6-piperazinedione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICRF 196 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Butane-2,3-diyl)bis(6-hydroxy-4,5-dihydropyrazin-2(3H)-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Icrf 193 Action on Dna Topoisomerase Ii
Direct Inhibition of Topoisomerase II Catalytic Activity
ICRF-193 directly inhibits the catalytic activity of Topo II, impacting key steps in its reaction cycle, namely ATP hydrolysis and DNA strand passage.
ATP Hydrolysis Inhibition by ICRF-193
Topoisomerase II activity is dependent on the hydrolysis of ATP, which provides the energy required for the enzyme to perform DNA strand passage. ICRF-193 interferes with this crucial ATP hydrolysis step. Bisdioxopiperazines, including ICRF-193, interact with the N-terminal ATPase domains of the Topo II homodimer in a non-competitive manner, blocking ATP hydrolysis and enzyme turnover. biorxiv.orgresearchgate.net This inhibition prevents the enzyme from completing its catalytic cycle. physiology.orgphysiology.orgus.es ICRF-193 is known to bind to the N-terminal ATPase domains. researchgate.net By inhibiting ATP hydrolysis, ICRF-193 prevents the reopening of the ATPase domain, keeping the protein in a dimerized form that blocks enzyme turnover and further catalytic cycles. researchgate.net
Interference with DNA Strand Passage Reactions
Topoisomerase II resolves DNA topological problems, such as supercoiling and catenation, by creating a transient double-strand break in one DNA duplex (the gate or G-segment) and passing another intact DNA duplex (the transported or T-segment) through the break before religating the G-segment. us.es ICRF-193 interferes with this DNA strand passage reaction. physiology.orgphysiology.org By stabilizing the closed clamp conformation, ICRF-193 prevents the enzyme from completing the strand passage process, effectively trapping the enzyme on the DNA. us.es This interference with strand passage is a key aspect of ICRF-193's inhibitory mechanism. us.esnih.gov
Stabilization of the Topoisomerase II "Closed Clamp" Conformation on DNA
A hallmark of ICRF-193's mechanism is its ability to stabilize Topo II in a "closed clamp" conformation on DNA. physiology.orgphysiology.orgus.esus.esnih.gov This conformation occurs after the enzyme has bound DNA and hydrolyzed ATP but before the transported DNA segment has been released and the gate segment religated. physiology.orgphysiology.org
Molecular Basis of Closed Clamp Formation
The stabilization of the closed clamp intermediate by ICRF-193 is a consequence of its interference with ATP hydrolysis and the subsequent conformational changes of the enzyme. Topo II functions as a molecular clamp, with the N-gate opening and closing to capture the G-segment and the C-gate opening and closing to release the T-segment after passage. ICRF-193 traps the enzyme in a state where the N-gate is closed, and the enzyme remains bound to the DNA, unable to complete the catalytic cycle and release the DNA. researchgate.netnih.govsemanticscholar.org This stabilization is achieved by the drug binding to the interface between the Topo II subunits when ATP or ADP is bound, which induces the formation of this closed clamped intermediate on the DNA. researchgate.netresearchgate.net The binding of the proximal C-terminal domain (pCTD) of Topo IIβ to DNA has been shown to be required for the catalytic reaction in the nucleoplasm and affects the efficiency of closed-clamp formation induced by ICRF-193. plos.org
Distinction from Topoisomerase II Poisons and Cleavable Complex Stabilization
ICRF-193's mechanism of stabilizing the closed clamp is distinct from that of Topo II poisons, such as etoposide (B1684455). Topo II poisons stabilize a covalent intermediate known as the cleavable complex, where the enzyme is covalently linked to the broken DNA strands. nih.govbiologists.com This leads to the accumulation of DNA double-strand breaks, which are generally considered the primary cytotoxic lesion induced by poisons. us.esnih.govnih.govbiologists.com In contrast, ICRF-193 does not stabilize this covalent cleavable complex and does not directly induce significant levels of DNA double-strand breaks in the same manner as poisons. physiology.orgus.esnih.govbiologists.comus.es While some studies have reported the induction of DNA breaks by ICRF-193, the prevailing view is that its primary mechanism involves trapping the non-covalent closed clamp intermediate. us.esnih.govresearchgate.net The lack of cleavable complex formation distinguishes ICRF-193 as a catalytic inhibitor rather than a poison. nih.govbiologists.comus.es
Isoform Specificity and Differential Targeting of Topoisomerase IIα and Topoisomerase IIβ by ICRF-193
Mammalian cells express two isoforms of Topo II, Topoisomerase IIα (Topo IIα) and Topoisomerase IIβ (Topo IIβ), which are encoded by separate genes and exhibit different expression patterns and cellular roles. While both isoforms share a high degree of homology in their N-terminal domains where bisdioxopiperazines bind, there can be differences in their targeting by inhibitors like ICRF-193. biorxiv.org
Molecular Interactions Driving Topoisomerase II Affinity and Inhibition by ICRF-193
ICRF-193, a bisdioxopiperazine derivative, functions as a catalytic inhibitor of eukaryotic DNA Topoisomerase II (Topo II) by specifically targeting the enzyme's ATPase domain. Unlike Topo II poisons that stabilize cleavable complexes, ICRF-193 inhibits the enzyme without inducing DNA breaks. Its mechanism involves trapping Topo II in a closed-clamp intermediate form on DNA, a state that occurs after DNA strand passage and religation but prior to the hydrolysis of both ATP molecules and subsequent enzyme release from the DNA.
The molecular basis for ICRF-193's inhibitory action lies in its interaction with the N-terminal ATPase domains of the Topo II dimer. Structural studies, particularly with the related bisdioxopiperazine ICRF-187, have provided significant insights into this interaction. These studies reveal that the bisdioxopiperazine molecule binds to a distinct site within the ATPase region, separate from the ATP-binding pocket. This binding event is dependent on the presence of a bound nucleotide, either ATP or ADP, highlighting a subtle interplay between nucleotide binding and drug inhibition.
The drug molecule positions itself at the primary dimer interface formed by the two ATPase protomers. By bridging this interface, ICRF-193 stabilizes the dimeric, nucleotide-bound state of the ATPase regions, effectively locking the enzyme in the closed-clamp conformation around the DNA. This stabilization prevents the necessary conformational changes that follow ATP hydrolysis, thereby inhibiting the enzyme's ability to release the DNA and complete its catalytic cycle.
Detailed structural analysis of the Topo II ATPase domain in complex with bisdioxopiperazines has identified key residues involved in the drug-binding pocket. In the case of yeast Topo II bound to ADPNP and ICRF-187, the drug binds in a pocket formed by 14 amino acids (seven from each protomer) contributed by helices α2 and α3 and the C-terminal part of the ATP-lid. Specific interactions include a potential methyl–π interaction between the methyl group on the drug's linker and a tyrosine residue (Tyr-28 in yeast Topo II). This interaction may contribute to the observed increase in potency of bisdioxopiperazines with increasing methyl substitution on their linker.
Furthermore, research indicates that the C-terminal domain (CTD), particularly the proximal CTD (pCTD) of human Topoisomerase II beta (Topo IIβ), plays a role in the efficiency of ICRF-193-induced closed-clamp formation. While the primary binding site is in the ATPase domain, the interaction and stabilization of the closed clamp may involve an interplay between the ATPase and core domains, and potentially influence from the CTD, affecting the enzyme's dynamics and its ability to be trapped by the inhibitor.
Impact of Icrf 193 on Dna Metabolism and Chromatin Dynamics
Perturbations in Chromatin Structure and Organization
Influence on Chromosome Condensation and Segregation
ICRF-193 significantly impacts chromosome condensation and segregation during mitosis. It has been shown to inhibit the late stages of chromosome condensation and clearly block chromosome segregation. semanticscholar.orgnih.gov This inhibition occurs without the generation of measurable DNA strand breaks, distinguishing its effects from those of topo II poisons like etoposide (B1684455). biologists.com
In mammalian cells, ICRF-193 prevents anaphase segregation, leading to the accumulation of cells with high DNA content and multilobed nuclei, ultimately resulting in polyploidization. researchgate.netsemanticscholar.orgnih.gov The chromosomes in mitotic cells treated with ICRF-193 appear less condensed, similar to those in prophase, and are unable to segregate, leading to an absence of observable anaphase and telophase stages. semanticscholar.org
Despite inhibiting chromosome dynamics, ICRF-193 does not prevent other mitotic events such as the activation of cdc2 kinase, spindle apparatus reorganization, and the disassembly and reassembly of nuclear envelopes. semanticscholar.orgnih.gov Cells treated with ICRF-193 traverse an unusual mitotic phase termed "absence of chromosome segregation" (ACS)-M phase. semanticscholar.orgnih.gov This uncoupling of chromosome dynamics from other cell cycle events is a key effect of ICRF-193. semanticscholar.orgnih.gov
ICRF-193 is more potent than etoposide in inhibiting segregation, causing a significant increase in the frequency of anaphase laggards and aborted anaphases at lower concentrations. biologists.com
Telomere Integrity and Topoisomerase II Activity
ICRF-193 has a notable impact on telomere integrity, demonstrating a preferential effect on these specialized chromosomal regions. physiology.orgresearchgate.netnih.govphysiology.org
Preferential Impact of ICRF-193 on Telomeric Regions
ICRF-193 has been shown to induce DNA damage preferentially at telomeres compared to the bulk of the genome. physiology.orgresearchgate.netnih.govphysiology.org This is evidenced by a much higher increase in telomere dysfunction-induced foci (TIFs) compared to the global DNA damage response induced by agents like bleomycin (B88199). physiology.orgresearchgate.netphysiology.org This preferential targeting suggests a specific role for topo II activity, or its inhibition by ICRF-193, at telomeric regions. physiology.orgresearchgate.netphysiology.org
The ICRF-193-dependent defects in telomere protection are observed relatively quickly, suggesting a direct effect on telomere integrity rather than a secondary consequence of prolonged cell cycle perturbations. physiology.orgphysiology.org
Role of Shelterin Components (e.g., TRF2, POT1) in Modulating ICRF-193 Effects on Telomeres
The shelterin protein complex plays a crucial role in protecting telomeres and modulating the effects of ICRF-193. Shelterin is composed of six core proteins: TRF1, TRF2, RAP1, TIN2, TPP1, and POT1. physiology.orgwaocp.org TRF1 and TRF2 bind to the telomeric DNA duplex, while POT1 binds to the single-stranded 3′-overhang. physiology.orgwaocp.org
Studies have shown that the effects of ICRF-193 on telomeres are modulated by the shelterin components TRF2 and POT1. ICRF-193 induces damage at telomeres that are properly capped by TRF2, but not by POT1. physiology.orgresearchgate.netnih.govphysiology.org Inhibition of TRF2 has been shown to rescue the telomere damage induced by ICRF-193. physiology.orgnih.govphysiology.org This suggests that TRF2-dependent telomeric structures, such as t-loops, may require topo II activity for resolution, and the trapping of topo II by ICRF-193 at these structures leads to damage. physiology.org Conversely, POT1 inhibition exacerbates telomere dysfunction induced by ICRF-193, indicating that POT1 and ICRF-193 may affect telomeres through separate pathways. physiology.orgnih.govphysiology.org
In telomerase-negative cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, ICRF-193 can inhibit telomere lengthening and cause telomere shortening. nih.gov It also decreases ALT-associated promyelocytic leukemia nuclear bodies (APBs) and increases TIFs in these cells, suggesting that topo II participates in telomere-telomere recombination processes active in ALT cells. nih.gov
Heterochromatin Stability and Topology
ICRF-193 has been found to impact heterochromatin stability and topology. Catalytic inhibition of topo II by ICRF-193 in interphase has a profound effect on the stability of heterochromatin and repetitive DNA elements. researchgate.netbiorxiv.orgbiorxiv.org
Studies in mouse NIH3T3 cells, where heterochromatin is visible as DAPI-dense chromocenters, have shown that ICRF-193 primarily induces DNA damage at heterochromatin, indicated by the colocalization of γH2AX foci with these regions. biorxiv.orgbiorxiv.orgresearchgate.net This is a notable finding, as topo II poisons like etoposide tend to induce damage more broadly across the genome. biorxiv.orgbiorxiv.org
The mechanism involves the trapping of catalytically inactive topo II around heterochromatin, leading to DNA breaks and unresolved catenates. researchgate.netbiorxiv.org This topological stress in heterochromatic regions necessitates the recruitment of specific DNA repair machinery. researchgate.net
ICRF-193 treatment also affects replication timing, decreasing the speed of replication in mid and late replicating domains, which are often associated with heterochromatin. biorxiv.orgbiorxiv.org This suggests a link between topo II activity, replication progression, and the maintenance of heterochromatin integrity.
The trapping of topo II enzymes in a closed clamp form around chromatin by ICRF-193 can potentially affect DNA topology, leading to chromatin unwinding and the formation of secondary structures, including inter-chromosomal linkages between clustered repeats. biorxiv.org This highlights the role of topo II in resolving topological challenges within heterochromatic domains and the consequences when this activity is inhibited by ICRF-193. biorxiv.orgbiorxiv.org
Cell Cycle Regulation and Checkpoint Responses to Icrf 193
Mechanisms of ICRF-193-Induced G2/M Cell Cycle Arrest
The G2/M arrest induced by ICRF-193 is a well-documented phenomenon, attributed to the activation of specific cell cycle checkpoints that monitor the state of chromosome decatenation nih.govnih.govpnas.orgnih.govmdpi.com. This arrest is dependent on the expression of Topo IIA nih.gov.
Decatenation Checkpoint Activation
ICRF-193 is a key tool used to study the decatenation checkpoint, a surveillance mechanism that operates independently of the DNA damage and spindle assembly checkpoints pnas.orgnih.govmdpi.com. By inhibiting Topo II's ability to disentangle replicated sister chromatids, ICRF-193 triggers this checkpoint, preventing cells from entering mitosis with unresolved chromosome catenations pnas.orgnih.govmdpi.com. The activation of the decatenation checkpoint by ICRF-193 involves the recruitment of checkpoint proteins to chromatin. For instance, ICRF-193 treatment increases chromatin-associated MDC1, a protein that interacts with phosphorylated Topo IIα, suggesting a role for this interaction in checkpoint activation nih.gov. Studies have shown that the decatenation checkpoint requires ATR and BRCA1, and may function by preventing the nuclear accumulation of cyclin B1/Cdk1 complexes pnas.orgtandfonline.com. Unlike the DNA damage checkpoint, the ICRF-193-induced G2 arrest does not consistently induce γH2AX foci, a marker for DNA double-strand breaks, further supporting the idea that it activates a distinct pathway nih.govnih.govnih.govphysiology.org.
Uncoupling of Chromosome Dynamics from Other Cell Cycle Events
A notable effect of ICRF-193 is its ability to uncouple chromosome dynamics, particularly segregation, from other events in the cell cycle us.esnih.govus.esasm.orgsemanticscholar.org. Despite the inhibition of chromosome segregation, cells treated with ICRF-193 can still undergo other mitotic processes such as the activation of cdc2 kinase, spindle formation, and nuclear envelope breakdown and reassembly nih.govsemanticscholar.org. This leads to an aberrant mitosis where chromosomes fail to segregate properly, a phenomenon sometimes referred to as "absence of chromosome segregation" (ACS)-M phase nih.gov. This uncoupling is a key factor contributing to the downstream effects of ICRF-193, such as endoreduplication and polyploidization us.esnih.govsemanticscholar.org.
Impact on Mitotic Progression, Including Anaphase Segregation
ICRF-193 significantly impacts mitotic progression, primarily by preventing proper anaphase segregation of sister chromatids biologists.comsemanticscholar.orgresearchgate.net. Studies in mammalian cells have shown that ICRF-193 prevents anaphase segregation with effects similar to those of etoposide (B1684455), despite not inducing DNA strand breaks biologists.comnih.gov. This highlights the essential role of Topo II catalytic activity in chromosome segregation during mitosis biologists.comnih.gov. The failure of sister chromatids to separate leads to chromosomes lagging in anaphase and can result in abortive anaphases biologists.com. The mechanism involves the trapping of Topo II on DNA, which is necessary for resolving the topological links between sister chromatids that persist into mitosis nih.govbiologists.commdpi.com. Anaphase onset is delayed in the presence of ICRF-193, and this delay can be bypassed by inhibiting Aurora B, suggesting a role for this kinase in the metaphase Topo IIA checkpoint activated by ICRF-193 nih.govscispace.comrupress.org.
Cyclin B Degradation Delay
ICRF-193 has been observed to delay the degradation of Cyclin B during the transition from mitosis to G1 phase in certain cell lines, such as HeLa S3 cells nih.govnii.ac.jp. Cyclin B degradation is a critical event for exit from mitosis, and its delay contributes to the cell cycle arrest or delay induced by ICRF-193 nih.govnii.ac.jpresearchgate.net. This delay in Cyclin B degradation is consistent with the activation of a mitotic checkpoint that senses the problems in chromosome segregation caused by Topo II inhibition nih.govnii.ac.jp. The decatenation checkpoint may enforce mitotic delay, in part, by preventing the nuclear accumulation of cyclin B1/Cdk1 complexes pnas.org.
Induction of Endoreduplication and Polyploidization
A significant consequence of ICRF-193 treatment is the induction of endoreduplication and subsequent polyploidization us.esus.essemanticscholar.orgresearchgate.netoup.comnih.govresearchgate.netresearchgate.net. This occurs when cells fail to properly segregate their chromosomes during mitosis but proceed through subsequent cell cycle phases, including DNA replication, without an intervening cell division us.essemanticscholar.orgoup.comresearchgate.net.
Underlying Molecular Mechanisms Leading to Increased Ploidy
The primary molecular mechanism underlying ICRF-193-induced endoreduplication and polyploidization is the failure of chromosome segregation due to the inhibition of Topo II catalytic activity us.essemanticscholar.orgoup.comresearchgate.netresearchgate.net. When Topo II is inhibited, the catenations between sister chromatids are not resolved, preventing their separation in anaphase biologists.comsemanticscholar.orgoup.comresearchgate.net. Despite this failure in chromosome dynamics, other cell cycle events, such as DNA replication, can still occur nih.govsemanticscholar.org. This leads to a doubling of the chromosome number within the same cell, resulting in endoreduplication us.esoup.comresearchgate.net. Repeated cycles of endoreduplication can lead to the accumulation of highly polyploid cells us.esoup.comnih.govresearchgate.net. This process is viewed as a consequence of bypassing or failing to sustain the decatenation checkpoint, allowing cells with unresolved chromosome topology to proceed through the cell cycle abnormally researchgate.netnih.govtandfonline.com. The uncoupling of chromosome segregation from other cell cycle events is a key feature of how ICRF-193 leads to increased ploidy us.esnih.govsemanticscholar.org.
Here is a summary of some research findings related to ICRF-193's effects on cell cycle and ploidy:
| Cell Line (Species) | ICRF-193 Concentration | Effect on Mitotic Entry Rate | Endoreduplication/Polyploidy | Key Observations | Source |
| NHDF (Human) | 0.5 µM | 75% inhibition | Not specified | Significant reduction in mitotic index. | nih.gov |
| NHDF (Human) | 4 µM | 97-99% inhibition | Not specified | Strong inhibition of mitotic entry. | nih.gov |
| AT fibroblasts (Human) | 6 µM | Attenuated response (59%) | Not specified | Defective decatenation G2 checkpoint. | nih.gov |
| Lymphoblastoid (Normal) | Not specified | 95% inhibition | Not specified | Strong mitotic delay. | pnas.orgnih.gov |
| Lymphoblastoid (A-T) | Not specified | Attenuated response (36%, 20%) | Not specified | Defective decatenation G2 checkpoint. | nih.gov |
| HT1080 (Human) | 3 µM | G2/M accumulation | Not specified | Accumulation of G2/M cells, minimal global DNA damage response. | physiology.orgphysiology.org |
| HeLa (Human) | 350 nM | Increased anaphase laggards | Polyploidization reported | Prevents anaphase segregation without DNA breaks. | biologists.comoup.com |
| HeLa (Human) | 1.75 µM | >40% abortive anaphases | Polyploidization reported | Significant disruption of anaphase segregation. | biologists.comoup.com |
| HeLa S3 (Human) | Not specified | M phase delay | Polyploidization reported | Delays progression in M phase and Cyclin B degradation. | nih.govnii.ac.jp |
| CHO (Chinese Hamster Ovary) | Not specified | No delay in M phase | Polyploidization observed | Uncoupling of chromosome dynamics from other cell cycle events. | semanticscholar.orgnih.gov |
| CHO EM9 (Chinese Hamster) | Various | Not specified | High yield of endoreduplication | Particularly sensitive to endoreduplication induction. | us.esoup.com |
| K562 (Human Leukemia) | Not specified | Growth inhibition | Endoreduplication | Induces DNA endoreduplication and polyploidization. | nih.gov |
| Mouse Oocytes | Not specified | MI arrest | Not specified | Activates SAC and MPF by activating Aurora B, leading to MI arrest. | scispace.com |
Cell Cycle-Dependent Nature of ICRF-193 Effects
The effects of ICRF-193 on cells are notably dependent on the cell cycle phase. osti.gov
ICRF-193 treatment induces DNA damage signaling, including γ-H2AX foci formation and CHK2 phosphorylation, in a cell cycle-dependent manner. osti.gov This signaling is primarily observed in cells in specific stages such as S, G2, and mitosis, including late and early G1 phases. osti.gov This suggests that the topological challenges addressed by Topo II, and thus sensitive to ICRF-193 inhibition, are particularly relevant during these phases.
While ICRF-193 causes a G2/M delay or arrest, it has been shown that the transition from G1 to S phase is generally not affected by the drug. semanticscholar.org In randomly growing cells, ICRF-193 may not cause a sustained G2 arrest, and cells might continue through the cell cycle, leading to polyploidy. semanticscholar.org This contrasts with the effects of Topo II poisons like etoposide, which can block entry into S phase due to the induction of DSBs. semanticscholar.org
The delay in the transition from metaphase to anaphase is observed when cells are treated with ICRF-193 during metaphase but not if treated later. nih.gov This highlights the critical requirement for Topo II activity during metaphase for proper chromosome segregation. biologists.comnih.gov
ICRF-193 has also been shown to slow down S phase progression in Xenopus egg extracts, inhibiting nuclear envelope-dependent chromatin decondensation. oup.com This effect is dependent on the time of addition of the drug, being observed when added during nuclear assembly but not after, suggesting that trapped Topo IIα clamps on unreplicated DNA before S phase act as roadblocks. oup.com
| Cell Cycle Phase | Observed Effect of ICRF-193 | Associated Mechanisms / Checkpoints | Source |
| S | Induction of DNA damage signaling (γ-H2AX, CHK2 phosphorylation) | ATM/ATR-mediated signaling | osti.gov |
| G2 | Delay/Arrest, Induction of DNA damage signaling | Decatenation checkpoint, ATM/ATR-mediated signaling | mdpi.comosti.govpnas.org |
| M (Metaphase) | Delay in anaphase onset | Metaphase Topo IIA checkpoint, Aurora B activation, SUMOylation of Topo IIA | nih.govnih.govscispace.com |
| M (Anaphase-G1) | Transition generally not affected | Topo I activity sufficient | semanticscholar.orgnih.gov |
| S (Xenopus) | Slowed replication, inhibited chromatin decondensation | Trapped Topo IIα clamps acting as roadblocks | oup.com |
Cellular Genetic Stability and Dna Repair Pathways in Response to Icrf 193
Induction of DNA Damage Signaling Pathways
Treatment with ICRF-193 has been demonstrated to induce DNA damage signaling pathways. nih.govosti.gov This induction is often observed in a cell cycle-dependent manner, specifically in cells in S, G2, and mitosis, including late and early G1 phases. nih.govosti.gov While initially believed not to cause DNA damage, accumulating evidence suggests that catalytic inhibitors like ICRF-193 can indeed cause DNA damage, which may underlie phenomena such as G2 arrest. biologists.comtandfonline.com This damage can activate the DNA damage response network, leading to cell cycle slowing. tandfonline.com
Gamma-H2AX Foci Formation as a Marker of DNA Double-Strand Breaks
A key indicator of DNA damage, particularly DSBs, is the phosphorylation of histone H2AX at serine 139, forming gamma-H2AX (γ-H2AX). aacrjournals.orgnih.gov While ICRF-193 is not a direct inducer of DSBs in the same way as topo II poisons, studies have shown that ICRF-193 treatment can lead to γ-H2AX foci formation. nih.govtandfonline.comaacrjournals.orgnih.gov This suggests that despite trapping topo II in a closed clamp, the drug can still result in DNA lesions that trigger the H2AX phosphorylation response.
γ-H2AX foci formation has been observed following ICRF-193 treatment in various cell types. nih.govtandfonline.comaacrjournals.orgnih.gov For instance, studies in mouse NIH3T3 cells showed that ICRF-193 mainly induces DNA damage at heterochromatin, with γ-H2AX strictly colocalizing with DAPI-dense regions in a significant percentage of treated cells. biorxiv.org This damage at heterochromatin was found to be specific to ICRF-193 compared to the topo II poison etoposide (B1684455), which induced damage in both euchromatin and heterochromatin. biorxiv.org
The induction of γ-H2AX by ICRF-193 appears to be cell cycle-dependent. biorxiv.org Elevated levels of γ-H2AX have been detected relatively quickly after exposure. aacrjournals.org The formation of γ-H2AX foci implies that these drugs induce significant DNA breaks in vivo, even if the initial mechanism doesn't involve direct cleavable complex stabilization. nih.gov
Here is a table summarizing some findings on γ-H2AX foci formation in response to ICRF-193:
| Cell Type | Observation | Reference |
| NIH3T3 cells | Main induction of γH2AX at heterochromatin, colocalizing with DAPI-dense regions. | biorxiv.org |
| Various cells | γ-H2AX foci formation observed after treatment. | nih.govtandfonline.comnih.gov |
| MEF cell lines | Elevated levels detected after 20 minutes of exposure. | aacrjournals.org |
| Human fibroblasts | Expression of γH2AX recognized as an element of ATM-dependent DDR. | nih.gov |
Recruitment and Foci Formation of DNA Repair Proteins (e.g., 53BP1, NBS1, BRCA1, MDC1, FANCD2)
In response to DNA damage, various repair proteins are recruited to the sites of lesions, forming nuclear foci that can be visualized by immunofluorescence. ICRF-193 treatment has been shown to induce the formation of nuclear foci of several key DNA repair and signaling proteins. nih.govtandfonline.comutoronto.caresearchgate.net
Proteins observed to form foci upon ICRF-193 treatment include:
53BP1 (p53-binding protein 1) nih.govnih.govtandfonline.comutoronto.caresearchgate.net
NBS1 (Nijmegen breakage syndrome 1) nih.govtandfonline.comutoronto.caresearchgate.net
BRCA1 (Breast cancer susceptibility protein 1) nih.govtandfonline.comutoronto.caresearchgate.net
MDC1 (Mediator of DNA damage checkpoint protein 1) nih.govtandfonline.comutoronto.caresearchgate.net
FANCD2 (Fanconi anemia complementation group D2) nih.govtandfonline.comutoronto.caresearchgate.net
The formation of foci by these proteins further supports the activation of a DNA damage signaling cascade in response to ICRF-193. nih.govtandfonline.com For instance, 53BP1 foci formation is used to assay DNA damage, particularly at telomeres, following ICRF-193 treatment. physiology.orgnih.govphysiology.org MDC1 is recruited to DSB sites through binding with γ-H2AX and promotes the engagement of DDR factors like 53BP1 and BRCA1. nih.gov The recruitment of these proteins indicates that the cell recognizes the topological stress or DNA alterations induced by ICRF-193 as damage requiring a response.
Here is a table listing DNA repair proteins that form foci upon ICRF-193 treatment:
| DNA Repair Protein | Foci Formation Observed with ICRF-193 | Reference |
| 53BP1 | Yes | nih.govnih.govtandfonline.comutoronto.caresearchgate.net |
| NBS1 | Yes | nih.govtandfonline.comutoronto.caresearchgate.net |
| BRCA1 | Yes | nih.govtandfonline.comutoronto.caresearchgate.net |
| MDC1 | Yes | nih.govtandfonline.comutoronto.caresearchgate.netresearchgate.net |
| FANCD2 | Yes | nih.govtandfonline.comutoronto.caresearchgate.net |
Role of DNA Damage Response Kinases (ATM, ATR, CHK2) in Response to ICRF-193
The DNA damage response involves the activation of key kinases that orchestrate cell cycle arrest and DNA repair. In response to ICRF-193, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases play a significant role. nih.govosti.gov The DNA damage signaling induced by ICRF-193 is mediated by both ATM and ATR. nih.govosti.gov
Studies have shown that the induction of γ-H2AX by ICRF-193 primarily relies on ATM for an initial period, followed by ATR, which is important for the phosphorylation of histone H2AX until repair is completed. biorxiv.org Combined inhibition of ATM and ATR completely blocked the induction of γ-H2AX by ICRF-193, suggesting these two kinases are primarily responsible for initiating the DDR in this context. biorxiv.org
Downstream of ATM and ATR, the CHK2 (Checkpoint Kinase 2) is also involved in the signaling pathway activated by ICRF-193. nih.govosti.gov Phosphorylation of CHK2 has been observed following ICRF-193 treatment. nih.govosti.gov While some studies suggest ATM is required for the decatenation G2 checkpoint induced by ICRF-193, the specific roles and redundancy of ATM, ATR, and CHK2 in the ICRF-193-induced response can vary depending on the cell type and experimental conditions. aacrjournals.orgnih.govrupress.org For example, in some contexts, Chk1 and Chk2 alone might initiate a G2 arrest, potentially working redundantly with p53. aacrjournals.org However, other findings suggest that Chk1 may be required for the G2 slowing in response to ICRF-193, even if its activation levels are low. tandfonline.com
Here is a summary of the roles of key kinases in the ICRF-193 response:
| Kinase | Role in ICRF-193 Response | Reference |
| ATM | Mediates DNA damage signaling; primarily involved in initial γ-H2AX induction. | biorxiv.orgnih.govosti.govnih.gov |
| ATR | Mediates DNA damage signaling; important for later γ-H2AX phosphorylation. | biorxiv.orgnih.govosti.gov |
| CHK2 | Involved in downstream signaling of ATM/ATR; phosphorylation observed after treatment. | nih.govosti.gov |
Interplay with DNA Repair Pathways
The DNA damage and topological stress induced by ICRF-193 necessitate the involvement of cellular DNA repair pathways to maintain genomic integrity. The primary pathways for repairing DSBs are Non-Homologous End-Joining (NHEJ) and Homologous Recombination (HR). nih.gov
Involvement of Non-Homologous End-Joining (NHEJ) in Repair of Topoisomerase II-Mediated Lesions
Research indicates that NHEJ is a significant pathway involved in the repair of DNA lesions induced by topo II inhibitors, including ICRF-193. nih.govbiorxiv.org Studies using cells deficient in key NHEJ proteins, such as LIG4 and KU70, have shown extreme sensitivity to ICRF-193. nih.gov This hypersensitivity suggests that NHEJ is crucial for repairing the type of DNA damage or topological stress generated by ICRF-193. nih.gov
Specifically, the DNA damage induced by ICRF-193 at heterochromatin has been shown to be repaired by NHEJ. biorxiv.org The delay in repair observed upon inhibition of DNA-PK, a key factor in NHEJ, further supports the involvement of this pathway in resolving ICRF-193-induced lesions. biorxiv.org These findings indicate that NHEJ is a predominant pathway for repairing topo II-mediated DNA damage, including the "topo II clamps" induced by ICRF-193. nih.gov
Comparison with Homologous Recombination Pathway Involvement
In contrast to NHEJ, the Homologous Recombination (HR) pathway appears to play a less significant role in repairing the primary DNA damage induced by ICRF-193. nih.govbiorxiv.org Studies have shown that cells defective in HR, such as those lacking RAD54, are not hypersensitive to ICRF-193, unlike NHEJ-deficient cells. nih.gov
Furthermore, inhibition of RAD51, a core molecule for the HR pathway, did not have a significant impact on the repair kinetics of ICRF-193-induced γ-H2AX foci. biorxiv.org While HR is essential for repairing DSBs, particularly in S and G2 phases, the specific nature of the lesions induced by ICRF-193 (topo II clamps and subsequent consequences) seems to be primarily addressed by the NHEJ pathway. nih.gov Some studies suggest that while ICRF-193 might affect processes where HR is involved, such as in ALT (Alternative Lengthening of Telomeres) pathways, the direct repair of ICRF-193-induced lesions relies more heavily on NHEJ. nih.gov
Here is a comparison of NHEJ and HR involvement in repairing ICRF-193-induced lesions:
| DNA Repair Pathway | Involvement in ICRF-193 Repair | Evidence | Reference |
| NHEJ | Predominant | NHEJ-deficient cells are hypersensitive; inhibition of NHEJ factors delays repair of γ-H2AX foci. | nih.govbiorxiv.org |
| HR | Less significant | HR-deficient cells are not hypersensitive; inhibition of HR factors does not significantly impact repair. | nih.govbiorxiv.org |
Genomic Instability and Chromosomal Aberrations Induced by ICRF-193
ICRF-193 treatment has been shown to induce genomic instability and various chromosomal aberrations. Studies indicate that this compound can lead to DNA damage, particularly within heterochromatic regions biorxiv.orgbiorxiv.org. This damage includes the induction of double-strand breaks (DSBs) at repetitive sequences biorxiv.org. The consequence of such damage can be a significant level of genomic instability passed on to daughter cells biorxiv.orgbiorxiv.org.
Research using Chinese hamster V79 cells demonstrated that exposure to ICRF-193 during a single cell cycle resulted in high frequencies of both chromosome- and chromatid-type aberrations nih.gov. Furthermore, ICRF-193 synergistically enhanced the yield of UVB-induced chromatid-type aberrations, specifically chromatid exchanges nih.gov. The compound has also been observed to induce chromosomal translocations and chromocenter bridges biorxiv.orgbiorxiv.org. In addition to these aberrations, ICRF-193 can lead to endoreduplication, a process resulting in cells with duplicated chromosome sets (diplochromosomes) us.es.
While initially considered a "clean" inhibitor devoid of DNA strand breaks, more recent evidence challenges this notion, suggesting that ICRF-193 can induce DNA strand breaks and potentially act as a novel type of Topo II poison us.esresearchgate.net. The precise mechanism by which ICRF-193 induces these breaks is still under investigation us.es.
Cellular checkpoints play a crucial role in responding to the effects of ICRF-193. The decatenation checkpoint, which monitors the separation of intertwined sister chromatids, is activated by ICRF-193 pnas.org. Impairment of this checkpoint leads to an increased frequency of chromosomal aberrations, highlighting its vital role in maintaining genetic stability in the presence of insufficient chromatid decatenation pnas.org. Interestingly, ICRF-193 has also been found to preferentially induce DNA damage at telomeres compared to global DNA damage induced by agents like bleomycin (B88199) physiology.org.
Modulation of Topoisomerase II SUMOylation and its Protective Role Against Genomic Instability
A key cellular response to ICRF-193 is the induction of SUMOylation of Topoisomerase II, particularly Topo IIα oup.commdpi.comrupress.orgresearchgate.netnih.govresearchgate.net. This post-translational modification occurs on mitotic chromosomes and in interphase cells treated with ICRF-193 rupress.orgresearchgate.net. SUMOylation is thought to be a crucial part of the cellular response to Topo II inhibition and is suggested to initiate repair pathways aimed at removing trapped Topo II complexes from DNA mdpi.comrupress.orgresearchgate.net.
Evidence suggests that SUMOylation-dependent mechanisms provide protection against the genomic instability induced by Topo II inhibition biorxiv.orgbiorxiv.org. Studies where SUMOylation was inhibited concurrently with ICRF-193 treatment showed an increase in chromosomal translocations and chromocenter bridges compared to treatment with ICRF-193 alone biorxiv.orgbiorxiv.org. This indicates that SUMOylation plays a protective role by mitigating the clastogenic effects of ICRF-193.
ICRF-193-induced SUMOylation of Topo IIα primarily targets its C-terminal domain (CTD) rupress.orgresearchgate.netnih.gov. Specific SUMO E3 ligases, such as NSE2 (a component of the SMC5/6 complex) and potentially ZATT, are implicated in mediating this SUMOylation in response to ICRF-193 mdpi.comrupress.org. This modification of Topo II is essential for the proper activation of the G2-phase and metaphase checkpoints triggered by ICRF-193 mdpi.comrupress.org.
Furthermore, SUMOylation of the Topo IIα CTD plays a role in signaling pathways that activate the metaphase checkpoint. It has been shown to trigger the mobilization and activation of Aurora B kinase, an important regulator of mitosis rupress.orgresearchgate.net. Research using engineered cells with mutations in key SUMOylated lysine (B10760008) residues within Topo IIα demonstrated a partial defect in the activation of the metaphase checkpoint in response to ICRF-193, further supporting the involvement of SUMOylation in this process rupress.org.
Regarding DNA repair pathways involved in processing ICRF-193-induced damage, the non-homologous end joining (NHEJ) pathway appears to be the predominant mechanism nih.gov. Inhibition of DNA-PK, a key enzyme in NHEJ, significantly delayed the repair of DNA damage induced by ICRF-193 biorxiv.org. In contrast, inhibition of homologous recombination (HR) did not show a significant impact on the repair kinetics biorxiv.org. The ATM and ATR kinases are involved in initiating the DNA damage response following ICRF-193 exposure, with ATR being necessary for the resulting G2 arrest biorxiv.orgmdpi.com.
Investigative Methodologies and Model Systems in Icrf 193 Research
In Vitro Biochemical Assays for Topoisomerase II Activity
In vitro biochemical assays are crucial for understanding the direct impact of ICRF-193 on the catalytic functions of purified topo II. These assays help to define how the drug interferes with the enzyme's ability to manage DNA topology.
DNA Decatenation Assays
DNA decatenation assays are a primary method for measuring topo II activity and its inhibition by compounds like ICRF-193. These assays typically use kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, as a substrate. Topo II's natural function is to decatenate, or unlink, these circles, a process essential for DNA replication and chromosome segregation. biologists.comoup.comresearchgate.net
Studies using kDNA decatenation assays have shown that ICRF-193 effectively inhibits topo II-mediated decatenation. For instance, ICRF-193 has been shown to inhibit calf thymus topoisomerase II activity, as measured by the decatenation of Crithidia fasciculata kinetochore DNA, without affecting topoisomerase I or DNA polymerases α and β. biologists.com Total inhibition of topo II-mediated decatenation of replicated P4 phage DNA in HeLa cell extracts has also been demonstrated with ICRF-193. biologists.comnih.gov The drug potently inhibits subsequent turnovers of decatenation with an IC₅₀ of 6.5 ± 1 µM for the Saccharomyces cerevisiae enzyme. researchgate.netnih.gov
Table 1: Effect of ICRF-193 on DNA Decatenation Activity
| Enzyme Source | Substrate DNA | ICRF-193 Concentration | Inhibition Level | Reference |
| Calf Thymus Topo II | Crithidia fasciculata kDNA | Not specified | Inhibition | biologists.com |
| HeLa cell extract | Replicated P4 phage DNA | 12.5 µM | Total inhibition | biologists.comnih.gov |
| Saccharomyces cerevisiae Topo II | Not specified (Decatenation) | 6.5 ± 1 µM (IC₅₀) | Potent inhibition (subsequent turnovers) | researchgate.netnih.gov |
ATPase Activity Measurements
Topo II is an ATP-dependent enzyme, utilizing the energy from ATP hydrolysis to perform its catalytic cycle, including DNA strand passage. researchgate.netplos.org Measuring the ATPase activity of topo II in the presence of ICRF-193 provides insights into how the drug interferes with this energy-coupling mechanism.
ICRF-193 is known to inhibit the ATPase activity of topo II. semanticscholar.orgphysiology.orgbiorxiv.org It interacts with the N-terminal ATPase domains of the topo II dimer, blocking ATP hydrolysis and enzyme turnover. researchgate.netbiorxiv.org This inhibition is described as unusual and mixed-type, as the enzyme can still hydrolyze ATP at a reduced rate even at saturating drug concentrations. nih.gov Rapid kinetic analysis has shown that when the drug is prebound, the enzyme hydrolyzes one labeled ATP at an uninhibited rate but fails to hydrolyze a second ATP, suggesting ICRF-193 interacts with the enzyme bound to one ADP molecule. nih.gov Casein kinase II (CKII) phosphorylation of topo II can activate its ATPase domain, and attenuating CKII activity can rescue the efficacy of ICRF-193, highlighting the link between phosphorylation and ATPase inhibition by the drug. oist.jp
DNA Cleavable Complex Formation Assays and Their Absence/Suppression
Topo II inhibitors are broadly classified into "poisons" and "catalytic inhibitors." Poisons stabilize a transient covalent intermediate between the enzyme and DNA, leading to DNA strand breaks (cleavable complexes). nih.govbiorxiv.org Catalytic inhibitors, like ICRF-193, interfere with the enzyme's catalytic cycle without stabilizing these complexes. nih.gov DNA cleavable complex formation assays are used to detect these covalent intermediates.
A key characteristic of ICRF-193 is its inability to induce significant levels of topo II-DNA cleavable complexes. us.esbiologists.combiorxiv.orgpnas.orgnih.gov Studies using assays in mitotic HeLa cells, for example, have shown that ICRF-193 (at concentrations up to 7 µM) does not increase the levels of radioactivity in precipitates above background levels, indicating it does not covalently link topo II molecules to DNA. biologists.com This is in contrast to topo II poisons like etoposide (B1684455), which readily induce cleavable complexes. us.esbiologists.combiorxiv.org Furthermore, ICRF-193 has been shown to suppress the formation of etoposide-induced cleavable complexes, consistent with its mechanism of inhibiting topo II before the cleavage step is trapped by poisons. biologists.com While ICRF-193 is generally considered not to induce DNA strand breaks, some reports have challenged this, suggesting it might induce breakage through a different, less understood mechanism. us.es However, the prevailing view is that ICRF-193's effects are primarily due to trapping the enzyme in a closed clamp, not by inducing widespread DNA breaks. physiology.orgnih.govbiorxiv.orgpnas.org
Cell Culture Models for Studying Cellular Effects
Cell culture models are essential for investigating the cellular consequences of topo II inhibition by ICRF-193, including effects on cell cycle progression, chromosome segregation, and DNA integrity in a living system.
Mammalian Cell Lines (e.g., HeLa, PtK2, CHO, HT1080, NIH3T3)
Various mammalian cell lines have been used to study the cellular effects of ICRF-193. These models allow for the examination of drug impact on cell proliferation, cell cycle distribution, chromosome morphology, and the activation of cellular checkpoints.
HeLa cells: Studies in HeLa cells have shown that ICRF-193 prevents anaphase segregation, similar to etoposide, indicating that topo II function is required for this process in mammalian cells. biologists.comnih.gov ICRF-193 delays the progression of HeLa cells from early S phase to M phase and inhibits cell division. semanticscholar.org It also delays the degradation of cyclin B during the M to G1 transition. nih.gov Mitotic HeLa cells treated with ICRF-193 exhibit effects such as anaphase/telophase laggards, abortive anaphases, and the formation of hyperploid cells. biologists.com
PtK2 cells: Similar to HeLa cells, ICRF-193 prevents anaphase segregation in PtK2 cells. biologists.comnih.gov Time-lapse studies in PtK2 cells show that cells treated with ICRF-193 in prophase or metaphase fail to complete anaphase chromosome segregation. biologists.com
CHO cells: In Chinese hamster ovary (CHO) cells, ICRF-193 affects chromosome dynamics and progression through mitosis, although potentially at a faster rate than in HeLa cells. semanticscholar.org However, in contrast to HeLa S3 cells, ICRF-193 did not delay progression through the M phase in CHO cells, suggesting potential differences in mitotic control stringency between cell lines. nih.gov Metaphase-synchronized CHO cells were found to be most sensitive to ICRF-193 in metaphase. semanticscholar.org Studies using repair-proficient AA8 and repair-defective EM9 CHO cells have investigated the genotoxic effects of ICRF-193, showing it can induce chromosome and DNA damage, with a more pronounced effect in the repair-defective line. us.esus.es
HT1080 cells: Fibrosarcoma HT1080 cells treated with ICRF-193 exhibit an accumulation of cells in the G2/M phase of the cell cycle. physiology.orgphysiology.org ICRF-193 has been shown to induce DNA damage preferentially at telomeres in HT1080 cells. physiology.orgphysiology.org Studies in HT1080 cells have also investigated the role of Topo IIα phosphorylation at Ser 1524 in the decatenation checkpoint activated by ICRF-193. nih.gov
NIH3T3 cells: Mouse NIH3T3 cells have been used to study the impact of ICRF-193 on heterochromatin integrity and repetitive DNA. biorxiv.orgbiorxiv.org ICRF-193 treatment in NIH3T3 cells leads to DNA damage primarily at heterochromatin, colocalizing with DAPI-dense regions. biorxiv.orgbiorxiv.org It also affects cell cycle progression, causing an increase in G2 cells and a decrease in early replicating cells. biorxiv.org Studies involving siRNA depletion of Topo IIα and Topo IIβ in NIH3T3 cells have indicated differential roles of these isoforms in the γH2AX response induced by ICRF-193. biorxiv.org
Other mammalian cell lines: ICRF-193 has also been studied in other mammalian cell types, including human lymphoblastoid lines to investigate the decatenation checkpoint and its independence from the ATM-dependent DNA damage checkpoint. pnas.org U937 human monocytic cells, differentiated into macrophage-like cells, have been used to show that ICRF-193 can attenuate LPS-induced IL-1β secretion. researchgate.net V79 and irs-2 Chinese hamster lung fibroblasts have been used to study DNA strand breaks induced by ICRF-193. us.esnih.gov
Table 2: Effects of ICRF-193 in Various Mammalian Cell Lines
| Cell Line | Key Observed Effects | Reference |
| HeLa | Prevents anaphase segregation, delays S to M progression, inhibits cell division, delays cyclin B degradation, causes mitotic abnormalities (laggards, abortive anaphases, hyperploidy). | semanticscholar.orgbiologists.comnih.govnih.gov |
| PtK2 | Prevents anaphase segregation. | biologists.comnih.gov |
| CHO (AA8, EM9) | Affects chromosome dynamics, influences mitotic progression (cell line dependent), induces chromosome/DNA damage (more in repair-defective). | semanticscholar.orgus.esnih.govus.es |
| HT1080 | G2/M accumulation, preferential DNA damage at telomeres. | physiology.orgphysiology.orgnih.gov |
| NIH3T3 | DNA damage at heterochromatin, G2 accumulation, altered replication speed. | biorxiv.orgbiorxiv.org |
| Human Lymphoblasts | Induces ATM-independent mitotic delay (decatenation checkpoint). | pnas.org |
| U937 (differentiated) | Attenuates LPS-induced IL-1β secretion. | researchgate.net |
| V79, irs-2 | Induces DNA strand breaks. | us.esnih.gov |
Yeast Genetic Systems (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe)
Yeast genetic systems, particularly Saccharomyces cerevisiae (budding yeast) and Schizosaccharomyces pombe (fission yeast), have been invaluable for studying the essential functions of topo II and the effects of inhibitors like ICRF-193. Temperature-sensitive top2 mutants in yeast have demonstrated the critical role of topo II in chromosome condensation and anaphase chromatid segregation. biologists.comnih.govbiologists.com
Studies using Saccharomyces cerevisiae have contributed to the understanding of ICRF-193's inhibition of topo II ATPase and decatenation activities. researchgate.netnih.gov Research in fission yeast (Schizosaccharomyces pombe) has also been used to study the mechanism of action of ICRF-193, including how CKII phosphorylation of topo II can influence the drug's efficacy, serving as a model for anti-cancer drug screening. oist.jp The conservation of the metaphase Topo IIA checkpoint mechanism from yeast to human cells highlights the relevance of these yeast models for understanding fundamental aspects of mitotic regulation targeted by ICRF-193. rupress.org
Table 3: Yeast Genetic Systems in ICRF-193 Research
| Yeast Species | Research Focus | Reference |
| Saccharomyces cerevisiae | Topo II ATPase and decatenation inhibition kinetics. | researchgate.netnih.gov |
| Schizosaccharomyces pombe | Influence of CKII phosphorylation on ICRF-193 efficacy, drug screening models. | oist.jp |
| Both species | Essential role of Topo II in chromosome segregation, conservation of mitotic checkpoints. | biologists.comnih.govbiologists.comrupress.org |
Xenopus Egg Extracts for DNA Replication and Chromatin Studies
Xenopus egg extracts are a powerful cell-free system widely used to study DNA replication and chromatin assembly. This system allows for the reconstitution of these complex processes in a controlled biochemical environment. Studies using Xenopus egg extracts have provided significant insights into how ICRF-193 affects DNA replication initiation, elongation, and the organization of chromatin.
ICRF-193 has been shown to inhibit DNA replication in Xenopus egg extracts by trapping topo IIα, the predominant topo II isozyme in these extracts, as closed clamps on the DNA oup.comnih.gov. When added at the beginning of the reaction, ICRF-193 reduces the rate of DNA synthesis and delays its completion oup.com. This effect is dependent on the time of addition; if added after nuclear assembly, ICRF-193 has no effect on DNA synthesis, suggesting that topo IIα acts on unreplicated DNA before S phase and behind the forks during S phase oup.com.
Studies using Xenopus egg extracts and ICRF-193 have revealed that trapped topo IIα clamps slow down the establishment and progression of replication forks oup.com. While ICRF-193 delays the firing of entire origin clusters, it does not appear to affect replicon size oup.com. DNA combing analysis in Xenopus extracts treated with ICRF-193 has shown increased intercluster distances, indicating a delay in the activation of late origin clusters, but intrafiber eye-to-eye distances within clusters remain similar to controls researchgate.net.
Furthermore, ICRF-193 has been shown to perturb chromatin structure in Xenopus egg extracts. While it does not prevent the bulk of nucleosome deposition, the trapped topo II-DNA complexes interfere with nucleosome spacing nih.govresearchgate.net. This perturbation is attributed to the physical presence of the trapped clamps rather than increased DNA catenation resulting from topo II inhibition nih.govresearchgate.net.
Mouse Oocytes in Meiosis Studies
Mouse oocytes serve as a valuable model system for investigating the role of topo II, and the effects of its inhibitors like ICRF-193, during meiosis. Meiosis is a specialized cell division process that involves homologous chromosome segregation in meiosis I and sister chromatid separation in meiosis II, both of which are critically dependent on the proper resolution of DNA topology by topo II.
Research using mouse oocytes treated with ICRF-193 has demonstrated that topo II activity is essential for normal meiotic progression. Inhibition of topo II with ICRF-193 during meiosis I impairs chromatin condensation, chromosome alignment, and homologous chromosome separation, leading to metaphase I arrest and failure of the first polar body abscission scispace.comoup.comnih.gov.
Exposure of mouse oocytes to ICRF-193 during meiosis II can induce structural chromosome aberrations and aneuploidy in a stage-dependent manner nii.ac.jpnih.gov. Specifically, treatment during metaphase II to anaphase II significantly increases the incidence of both structural aberrations and aneuploidy nii.ac.jpnih.gov. This aneuploidy is attributed to the disruption of sister centromere separation at anaphase II nih.gov. Interestingly, ICRF-193 treatment during this stage can cause chromatids to orient their centromeres towards the spindle equator and result in lagging chromatids nih.gov.
These studies highlight the critical functions of topo II in chromosome condensation, segregation, and the resolution of topological constraints during both meiosis I and meiosis II in mouse oocytes, as revealed by the application of catalytic inhibitors like ICRF-193.
Advanced Microscopy and Imaging Techniques
Advanced microscopy and imaging techniques are indispensable for visualizing the cellular and molecular effects of ICRF-193 in real-time and at high resolution.
Time-Lapse Studies of Cell Cycle Progression
Time-lapse microscopy allows for the dynamic observation of cellular events over time, providing insights into how ICRF-193 affects the progression through different stages of the cell cycle. Studies using time-lapse analysis have shown that ICRF-193 treatment can induce cell cycle delays and arrests.
In mammalian cells, ICRF-193 is known to induce a G2/M delay or arrest rupress.orgphysiology.org. Time-lapse studies in cells like PtK2 cells have shown that ICRF-193 prevents anaphase chromatid segregation, similar to the effects of topo II poisons like etoposide, indicating that topo II function is required for proper anaphase segregation biologists.com. Cells treated with ICRF-193 in prophase appear to complete prophase normally but experience difficulties during anaphase, with incomplete chromatid separation biologists.com.
Time-lapse imaging has also been used to study the effects of ICRF-193 on chromatin behavior and spindle dynamics in organisms like fission yeast. These studies have shown that ICRF-193 treatment leads to the formation of elastic, clumped chromatin and can cause arched telophase spindles that eventually snap, contributing to an increase in ploidy due to failed sister chromatid separation researchgate.netnih.gov.
Furthermore, live-cell imaging with markers for DNA and cell cycle proteins has been used to track cell cycle dynamics in the presence of ICRF-193, revealing its impact on mitotic entry, segregation defects, and the activation of cell cycle checkpoints nih.gov.
Immunofluorescence for Protein Localization and Foci Analysis (e.g., γH2AX, 53BP1)
Immunofluorescence microscopy is a key technique for visualizing the cellular localization of specific proteins and detecting the formation of protein foci, which often indicate sites of DNA damage or repair. ICRF-193 treatment has been investigated using immunofluorescence to assess its effects on DNA damage response pathways.
While ICRF-193 is a catalytic inhibitor that does not directly induce DNA breaks like topo II poisons, studies have shown that it can still lead to the formation of foci of DNA damage response proteins, particularly in certain cell cycle stages or genomic regions biorxiv.orgnih.gov. Immunofluorescence analysis has revealed that ICRF-193 treatment can induce the formation of γH2AX foci, a marker of DNA damage signaling, and foci of DNA repair factors such as 53BP1, NBS1, BRCA1, MDC1, and FANCD2 biorxiv.orgnih.gov.
The induction of γH2AX and 53BP1 foci by ICRF-193 appears to be cell cycle-dependent, occurring primarily in S, G2, and mitotic phases biorxiv.orgnih.gov. In mouse cells, ICRF-193 has been shown to induce γH2AX foci predominantly at heterochromatic regions, which are dense in repetitive DNA sequences biorxiv.org. The colocalization of γH2AX with DAPI-dense regions (chromocenters) in NIH3T3 cells treated with ICRF-193 has been observed, suggesting that the topological stress induced by catalytic topo II inhibition is particularly pronounced in these regions biorxiv.org. Immunofluorescence staining for 53BP1 has also shown recruitment to heterochromatin upon ICRF-193 treatment biorxiv.org.
These immunofluorescence studies indicate that despite its non-cleaving mechanism, ICRF-193 can trigger DNA damage signaling and the recruitment of repair proteins, particularly in contexts of high topological stress or specific chromatin structures.
Molecular Biological Techniques
Molecular biological techniques are crucial for dissecting the molecular mechanisms underlying the effects of ICRF-193 on DNA replication and genome stability.
DNA Combing for Replication Analysis
DNA combing is a single-molecule technique that allows for the visualization and analysis of DNA replication forks and origin firing at the level of individual DNA fibers. This technique is particularly useful for studying the dynamics of DNA replication in response to various perturbations, including treatment with inhibitors like ICRF-193.
DNA combing has been applied to study the effects of ICRF-193 on DNA replication in Xenopus egg extracts. By stretching DNA fibers onto a surface and labeling nascent DNA, researchers can visualize replication "eyes" and measure parameters such as origin density, fork speed, and inter-origin distances oup.comresearchgate.netnih.gov.
Single Cell Gel Electrophoresis (Comet Assay)
The Single Cell Gel Electrophoresis, commonly known as the Comet Assay, is a sensitive technique used to detect DNA strand breaks in individual cells wikipedia.orgmims.comlabshare.cnfishersci.caguidetomalariapharmacology.org. This method is capable of visualizing single-strand breaks (SSB), double-strand breaks (DSB), and alkali-labile sites wikipedia.org. The principle involves embedding cells in a low melting point agarose (B213101) gel on a microscope slide, lysing the cells, and then subjecting the DNA to electrophoresis. Damaged DNA fragments migrate further in the electric field, creating a "tail" resembling a comet, which can be visualized and quantified wikipedia.orgmims.comfishersci.ca.
The application of the comet assay in ICRF-193 research has yielded varied results regarding its ability to induce DNA strand breaks. Some studies have reported that ICRF-193 readily induces breakage in DNA, although the underlying mechanism is not fully understood wikipedia.orgwikidata.org. These findings challenge the traditional view of ICRF-193 solely as a catalytic inhibitor that prevents Topo II from creating DNA breaks. For instance, research using cultured V79 and irs-2 Chinese hamster lung fibroblasts demonstrated that ICRF-193 induced elevated levels of DNA breaks detected by comet assay and pulsed-field gel electrophoresis (PFGE) wikipedia.orgwikidata.org.
Conversely, other investigations using the comet assay have found ICRF-193 to be only weakly positive or ineffective in inducing DNA migration, suggesting minimal or no DNA damage induction mims.comhznu.edu.cn. A comparative study examining the genotoxicity of several Topo II inhibitors in L5178Y mouse lymphoma cells reported that while m-amsacrine, mitoxantrone, etoposide, and genistein (B1671435) induced DNA migration in the comet assay, ICRF-193 was only weakly positive mims.com. These conflicting results highlight the complexity of ICRF-193's interaction with the DNA-Topo II complex and the potential influence of cell type and experimental conditions on the observed outcomes.
Nucleosome Mapping and Micrococcal Nuclease Digestion
Nucleosome mapping, often employing Micrococcal Nuclease (MNase) digestion, is a technique used to study the organization of DNA around histone proteins in chromatin mybiosource.comnih.gov. MNase is an endonuclease that preferentially cleaves the linker DNA between nucleosomes, leaving the DNA wrapped around the histone octamer relatively protected mybiosource.comnih.gov. Subsequent analysis of the resulting DNA fragments, often through sequencing (MNase-seq), allows for the determination of nucleosome positions and occupancy across the genome.
In the context of ICRF-193 research, MNase digestion has been utilized to investigate the impact of Topo II inhibition on chromatin structure and dynamics. One study analyzed existing datasets where MNase-seq was performed on nuclei after treatment with Topoisomerase II inhibitors, including ICRF-193, to explore the formation of nucleosomal intermediates during transcription elongation researchgate.net. This approach aimed to understand how the inhibition of Topo II, which is involved in resolving topological stress during transcription, affects the stability and positioning of nucleosomes.
While MNase digestion is a powerful tool for probing chromatin structure, it is important to note that MNase exhibits sequence specificity in its cleavage preferences, which can potentially introduce biases into nucleosome mapping data mybiosource.comnih.gov. Therefore, careful experimental design and data analysis, often involving appropriate controls, are crucial for accurate interpretation of results obtained using this methodology.
Genetic Modulation and Mutant Analysis (e.g., siRNA, CRISPR-mediated depletion)
Genetic modulation techniques, such as small interfering RNA (siRNA) and CRISPR-mediated depletion or mutation, are invaluable tools for investigating the cellular targets and pathways affected by ICRF-193. These methods allow researchers to reduce or eliminate the expression of specific genes, including those encoding Topo II isoforms or proteins involved in DNA repair or cell cycle control, and then assess the impact on cellular responses to ICRF-193.
Studies have employed genetic approaches to explore the role of Topo II isoforms in sensitivity to ICRF-193. For example, gene targeting was used to create mouse embryonic stem cell mutants heterozygous for the topo IIalpha gene. These cells, with reduced levels of Topo II alpha, showed increased resistance to both ICRF-193 and etoposide, suggesting that Topo II alpha levels influence cellular sensitivity to ICRF-193 probes-drugs.org.
CRISPR/Cas9 technology has also been applied in research relevant to ICRF-193, such as in assessing DNA double-strand breaks induced by various agents wikidata.org. While not directly manipulating Topo II itself in this instance, it demonstrates the utility of genetic tools in quantifying the downstream effects of compounds like ICRF-193.
Furthermore, investigations into the effects of ICRF-193 on Topo II protein levels have utilized techniques like Western blot analysis to assess protein depletion following treatment encyclopedia.pub. Studies comparing ICRF-193 and its analogues, such as dexrazoxane (B1684449) (ICRF-187) and ICRF-161, have shown that ICRF-193 can lead to the depletion of Topo II beta, highlighting isoform-specific effects encyclopedia.pub. These genetic and molecular approaches provide critical insights into the specific protein targets and cellular processes through which ICRF-193 exerts its effects.
Comparative Studies with Other Topoisomerase II Inhibitors
Comparative studies evaluating ICRF-193 alongside other Topoisomerase II inhibitors are essential for understanding its unique properties and distinguishing its mechanisms from those of other drugs targeting the same enzyme. Topo II inhibitors are broadly classified into two main categories: catalytic inhibitors and Topo II poisons. Topo II poisons, such as etoposide and doxorubicin (B1662922), stabilize the covalent Topo II-DNA cleavage complex, leading to DNA breaks wikipedia.orgresearchgate.netfishersci.ca. Catalytic inhibitors, like ICRF-193 and merbarone (B1676292), interfere with the catalytic cycle of the enzyme without stabilizing the cleavable complex wikipedia.orgresearchgate.netcenmed.com. ICRF-193 is known to trap Topo II in a closed-clamp configuration on DNA, inhibiting strand passage wikipedia.orgcenmed.comwikipedia.org.
Numerous studies have compared the effects of ICRF-193 with those of Topo II poisons, particularly etoposide. While etoposide readily induces DNA strand breaks detected by methods like the comet assay, ICRF-193 has often been reported to induce minimal or no such breaks under similar conditions researchgate.netwikipedia.orgfishersci.ca. This difference in DNA breakage potential is a key distinction between these two classes of Topo II inhibitors researchgate.net.
Despite this difference in DNA breakage, comparative studies have revealed some shared cellular effects. Both ICRF-193 and etoposide can induce cell cycle arrest, particularly in the G2/M phase, although the precise mechanisms and timing of this arrest may differ hznu.edu.cnresearchgate.netwikipedia.orgfishersci.casigmaaldrich.com. Comparative studies in U-937 promonocytic leukemia cells showed that both etoposide and ICRF-193 could induce differentiation, suggesting that differentiation induction by Topo II inhibitors may occur independently of DNA strand breakage researchgate.netfishersci.ca.
Comparisons with other catalytic inhibitors like merbarone have also been conducted. While both are considered catalytic inhibitors, their specific interactions with Topo II and cellular outcomes can vary cenmed.comfishersci.camednexus.org. Some studies suggest that merbarone, despite being classified as a catalytic inhibitor, can induce DNA damage fishersci.camednexus.org. Comparative analyses using techniques like the comet assay have explored the genotoxic profiles of ICRF-193 and merbarone, sometimes in combination with other agents fishersci.camednexus.org.
Comparative studies have also investigated the interactions between ICRF-193 and Topo II poisons. Interestingly, some research indicates that ICRF-193 can potentiate the genotoxicity of etoposide, leading to synergistically induced DNA double-strand breaks and G2 phase accumulation in certain cancer cell lines mims.com. This suggests complex interactions when cells are exposed to combinations of different types of Topo II inhibitors.
Furthermore, comparisons with anthracyclines like doxorubicin have explored differences in their impact on chromatin structure and cellular processes encyclopedia.pubmetu.edu.tr. While doxorubicin is a Topo II poison and DNA intercalator, ICRF-193's mechanism is distinct fishersci.cametu.edu.tr. Comparative studies using techniques like Hi-C have shown that both doxorubicin and ICRF-193 can similarly alter chromatin compaction, suggesting some shared effects on higher-order chromatin structure despite different primary mechanisms of Topo II inhibition metu.edu.tr.
These comparative studies, employing a range of techniques from DNA damage assessment to cell cycle analysis and chromatin structure analysis, are crucial for elucidating the nuanced actions of ICRF-193 and its place within the broader class of Topoisomerase II inhibitors.
Data Table: Comparative Effects of ICRF-193 and Other Topoisomerase II Inhibitors
| Compound | Mechanism Class | DNA Strand Breaks (Comet Assay) | Cell Cycle Arrest (G2/M) | Differentiation Induction | Potentiation of Etoposide Genotoxicity | PubChem CID |
| ICRF-193 | Catalytic Inhibitor | Varied (Weak/Present) wikipedia.orgmims.comwikidata.org | Yes hznu.edu.cnresearchgate.netwikipedia.orgfishersci.casigmaaldrich.com | Yes researchgate.netfishersci.caguidetopharmacology.orgciteab.com | Yes (in some contexts) mims.com | 119081 |
| Etoposide | Poison | Yes mims.comresearchgate.netfishersci.ca | Yes researchgate.netwikipedia.orgfishersci.casigmaaldrich.com | Yes researchgate.netfishersci.caguidetopharmacology.org | - | 36462 |
| Doxorubicin | Poison/Intercalator | Yes fishersci.ca | - | Yes researchgate.net | - | 31703 |
| Merbarone | Catalytic Inhibitor | Varied (Weak/Present) fishersci.camednexus.org | Yes mednexus.org | - | - | 4990817 |
| m-Amsacrine | Poison | Yes mims.com | - | Yes researchgate.net | - | 2179 |
| Mitoxantrone | Poison | Yes mims.com | - | Yes researchgate.net | - | 4212 |
| Genistein | Varied (Topo II Inhibitor) | Yes mims.com | - | - | - | 5280961 |
| Berenil | Varied (Topo II Inhibitor) | No mims.com | - | - | - | 2354 |
| Dexrazoxane | Catalytic Inhibitor | Less than poisons encyclopedia.pub | - | Yes guidetopharmacology.org | - | 71384 |
| Bufalin | Varied (Topo II Inhibitor) | Yes fishersci.ca | - | - | - | 9547215 |
| Aclarubicin | Varied (Topo II Inhibitor/Intercalator) | No (in some contexts) mednexus.org | Yes mednexus.org | - | - | 451415 |
Advanced Topics and Future Research Directions in Icrf 193 Biology
Elucidating the Full Spectrum of Cellular Targets Beyond Topoisomerase II
While Topo II is the primary and well-established target of ICRF-193, ongoing research aims to determine if ICRF-193 exerts effects through additional cellular targets. Studies have shown that ICRF-193 inhibits mammalian DNA Topo II without affecting Topoisomerase I or DNA polymerases α and β in cell-free systems. biologists.com However, the complex cellular environment and the downstream consequences of Topo II inhibition could involve interactions with other proteins or pathways. For instance, ICRF-193 treatment has been shown to induce SUMOylation of the Topo IIA C-terminal domain, which is involved in repair pathways for trapped Topo IIA complexes. rupress.org The requirement for the SMC5/6 complex in the Topo IIA-dependent checkpoint triggered by ICRF-193 also suggests interactions beyond Topo II itself. rupress.org Further research is needed to comprehensively map all cellular proteins and pathways modulated directly or indirectly by ICRF-193.
Understanding the Nuances of Cross-Talk Between Topoisomerase II Inhibition and Inflammatory Pathways
The interplay between Topo II activity and inflammatory pathways is an emerging area of research, and the role of ICRF-193 in this cross-talk is being investigated. While some studies suggest that interference with Topo II activity by ICRF-193 does not significantly affect TNFα-triggered expression of certain inflammatory genes like IL8 and CXCL2, the broader impact on inflammatory responses remains an active area of study. semanticscholar.org Conversely, it has been shown that ICRF-193 can reduce IL-1β secretion. researchgate.net The distinct mechanism of ICRF-193, which traps Topo II in a closed clamp without inducing significant DNA breaks, may lead to different interactions with inflammatory signaling compared to Topo II poisons. Further research is needed to fully understand how the unique Topo II inhibition mechanism of ICRF-193 influences the complex network of inflammatory pathways.
Exploring the Role of ICRF-193 in Modulating Specific Protein Degradation Pathways
ICRF-193 has been shown to induce the degradation of Topo II isoforms, particularly Topoisomerase IIβ (Topo IIβ). researchgate.netbiorxiv.orgnih.govcore.ac.uknih.gov This degradation is selective and appears to be mediated through the proteasome system. nih.govcore.ac.uk Studies indicate that SUMOylation of Topo IIβ is essential for its degradation induced by ICRF-193, suggesting a critical link between SUMO modification and proteasome-mediated degradation in response to catalytic Topo II inhibition. nih.govcore.ac.uk The C-terminal region (CTR) of Topo IIβ has been identified as a domain affecting this degradation, and its involvement in transcription-dependent Topo IIβ closed-clamp degradation induced by ICRF-193 has been highlighted. nih.gov Further research aims to dissect the precise molecular mechanisms, including the E3 ubiquitin ligases and deubiquitinating enzymes involved, that govern the selective degradation of Topo II isoforms and potentially other proteins in response to ICRF-193 treatment. nih.gov
Development of Research Tools Based on ICRF-193's Mechanism of Action
ICRF-193's unique ability to trap Topo II in a closed clamp without inducing widespread DNA breaks makes it a valuable research tool for dissecting the specific consequences of catalytic Topo II inhibition. rupress.orgnih.govbiologists.com It has been used to study chromosome segregation, cell cycle checkpoints, and chromatin structure. biologists.comrupress.orgnih.govus.es The distinct effects of ICRF-193 compared to Topo II poisons like etoposide (B1684455) have been instrumental in differentiating the cellular responses triggered by catalytic inhibition versus DNA break formation. biologists.com Continued development of research tools based on ICRF-193 could involve creating modified versions or conjugates that allow for more precise temporal or spatial control of Topo II inhibition, or tools to specifically visualize or isolate the trapped closed-clamp complexes.
Prodrug Development for Enhanced Research Utility
The development of prodrugs of ICRF-193 is an active area of research aimed at improving its properties for research applications, particularly concerning solubility and delivery. The poor aqueous solubility of ICRF-193 has been a limiting factor for its in vivo investigation. researchgate.netnih.gov Water-soluble prodrugs, such as the bis(2-aminoacetoxymethyl)-type prodrug GK-667, have been developed to overcome this challenge. researchgate.netnih.gov These prodrugs are designed to release the active ICRF-193 compound within cells or tissues, allowing for enhanced research utility in various model systems. researchgate.netnih.gov The successful development and characterization of such prodrugs provide researchers with better tools to study the biological effects of ICRF-193 in more complex systems and in vivo models.
Investigating Resistance Mechanisms in Model Systems
Understanding the mechanisms by which cells develop resistance to ICRF-193 is crucial for interpreting research findings and potentially for future therapeutic strategies. Studies in model systems, such as Chinese Hamster Ovary (CHO) cells, have identified mutations in Topo IIα that confer resistance to bisdioxopiperazines, including ICRF-193. ebi.ac.ukaacrjournals.orgpnas.org For example, a Tyr49Phe mutation in CHO cells (homologous to Tyr50Phe in human Topo IIα) has been shown to confer high-level resistance to ICRF-193. ebi.ac.ukaacrjournals.org This mutation, located near the ATP-binding site, results in an enzyme whose closed clamp is refractory to ICRF-193. ebi.ac.ukaacrjournals.orgpnas.org Investigating these resistance mechanisms provides insights into the interaction of ICRF-193 with Topo II and how cells can circumvent the effects of catalytic inhibition.
Further Dissection of DNA Damage Response Pathways Triggered by Topoisomerase II Clamps
While ICRF-193 is often described as inducing Topo II clamps without generating significant DNA strand breaks, some studies suggest that it can induce DNA damage and activate DNA damage response pathways, albeit possibly through mechanisms distinct from Topo II poisons. biorxiv.orgebi.ac.uknih.govresearchgate.net ICRF-193 treatment has been shown to induce γH2AX foci, a marker of DNA damage, particularly at heterochromatic domains. biorxiv.orgebi.ac.ukresearchgate.net The DNA damage induced by ICRF-193 appears to be repaired after drug removal. biorxiv.org Studies using cells deficient in DNA repair pathways, such as nonhomologous DNA end-joining (NHEJ), have shown hypersensitivity to ICRF-193, suggesting that NHEJ plays a role in repairing the DNA lesions caused by Topo II clamps. nih.gov Further research is needed to fully characterize the nature of the DNA damage, if any, induced by ICRF-193-trapped clamps and the specific DNA damage response pathways involved in their resolution. The interplay between Topo II clamps, chromatin structure perturbation, and the activation of DNA damage signaling pathways remains an active area of investigation. nih.govebi.ac.uk
Q & A
Q. What is the molecular mechanism by which ICRF-193 inhibits DNA topoisomerase II?
ICRF-193 is a catalytic inhibitor of DNA topoisomerase II (Topo II) that stabilizes the closed clamp conformation of the enzyme, preventing ATP hydrolysis and blocking the religation step during DNA strand passage. Unlike cleavage-inducing inhibitors (e.g., etoposide), ICRF-193 does not generate protein-linked DNA breaks but induces cytotoxicity by trapping Topo II in a non-functional state, leading to unresolved catenated DNA structures and replication stress .
Q. What experimental models are commonly used to study ICRF-193's effects?
- In vitro systems : SV40 DNA replication assays (e.g., accumulation of catenated dimers and late Cairns-type DNAs) .
- Cell lines : HeLa, HCT116, and fission yeast (Schizosaccharomyces pombe) to study mitotic defects and replication termination .
- Xenopus egg extracts : For analyzing replication origin activation and chromatin dynamics .
Q. What are the recommended concentrations and treatment durations for ICRF-193 in cell culture?
Typical doses range from 10–35 μM for mammalian cells, with treatment durations varying by study:
- 30 μM for 4–5 hours in HeLa cells to block mitotic exit .
- 35 μM for 5 hours in RPE1 cells to observe transcription-coupled supercoiling changes .
- Lower doses (10–20 μM) for prolonged S-phase synchronization .
Advanced Research Questions
Q. How does ICRF-193 resolve contradictions in replication termination studies?
Conflicting reports on whether ICRF-193 blocks replication termination or origin activation arise from methodological differences:
- DNA combing assays in Xenopus extracts show slowed origin cluster activation and fork progression, not termination failure .
- Plasmid replication assays in egg extracts confirm catenated dimer accumulation (decatenation block) without affecting termination . Key methodological consideration: Include non-replicated DNA fibers in analysis to avoid misinterpreting origin activation delays as termination defects .
Q. What experimental designs distinguish ICRF-193's effects on Topo IIα vs. Topo IIβ?
- Knockout/knockdown models : Use Topo IIα/β isoform-specific siRNA or CRISPR lines to isolate functional roles.
- ATR/Chk1 pathway inhibition : ICRF-193-induced replication stress activates ATR-Chk1 checkpoints; combine with inhibitors (e.g., VE-821) to dissect Topo IIβ's role in G2/M arrest .
- Flow cytometry : Monitor cyclin B degradation and DNA content to differentiate mitotic exit delays (Topo IIα) versus transcription-coupled damage (Topo IIβ) .
Q. How does ICRF-193 interact with transcription inhibition in studying chromosome segregation?
Co-treatment with transcription inhibitors (e.g., triptolide or DRB) reveals Topo II's role in resolving transcription-replication conflicts:
- 30 μM ICRF-193 + 25 μM triptolide exacerbates mitotic DNA entanglement in HeLa cells .
- Methodological tip : Use fluorescence in situ hybridization (FISH) to visualize entangled loci and quantify segregation defects .
Methodological Recommendations
- DNA combing : Use BrdU pulse-labeling to quantify replication fork dynamics under ICRF-193 treatment .
- Two-dimensional gel electrophoresis : Resolve catenated DNAs vs. replication intermediates .
- Checkpoint inhibition : Combine ICRF-193 with Chk1 inhibitors (e.g., AZD7762) to probe replication stress response pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
